
(S)-1-(pyrimidin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(pyrimidin-4-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(pyrimidin-4-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.
Reaction Conditions: Common methods include reductive amination, where a pyrimidine aldehyde or ketone reacts with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyrimidine derivatives.
Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity in the production of the chiral amine.
化学反応の分析
Types of Reactions
(S)-1-(pyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imines or oximes using oxidizing agents like hydrogen peroxide.
Reduction: Further reduction to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(S)-1-(pyrimidin-4-yl)ethanamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-(pyrimidin-4-yl)ethanamine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
類似化合物との比較
Similar Compounds
®-1-(pyrimidin-4-yl)ethanamine: The enantiomer of (S)-1-(pyrimidin-4-yl)ethanamine, with different biological activity.
1-(pyrimidin-4-yl)propanamine: A similar compound with an additional carbon in the alkyl chain.
2-(pyrimidin-4-yl)ethanamine: A positional isomer with the amine group on a different carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or other similar compounds.
特性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC名 |
(1S)-1-pyrimidin-4-ylethanamine |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |
InChIキー |
OCZUDXKITNRVEH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=NC=NC=C1)N |
正規SMILES |
CC(C1=NC=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

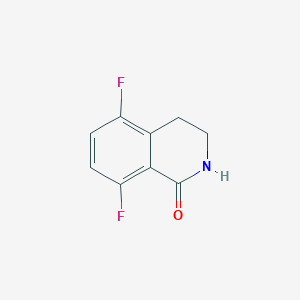
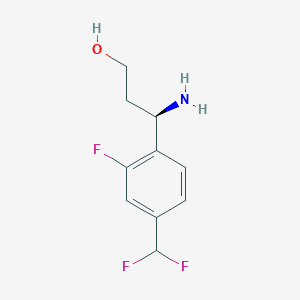
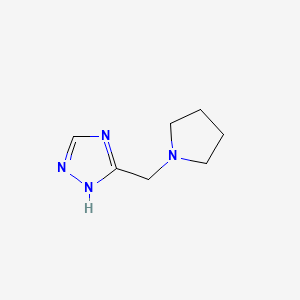
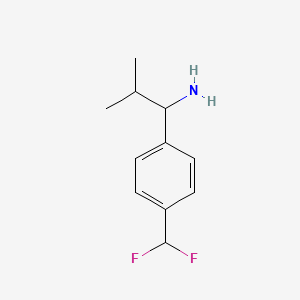
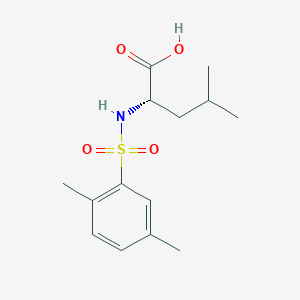
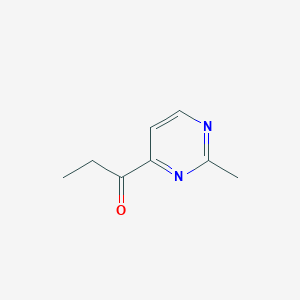
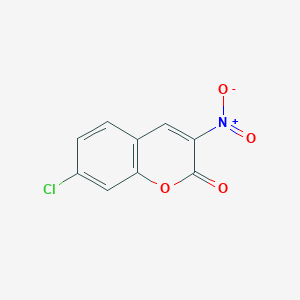
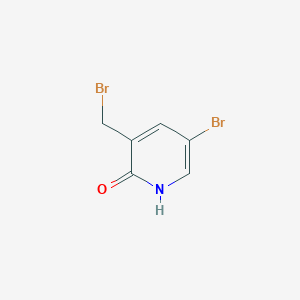
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
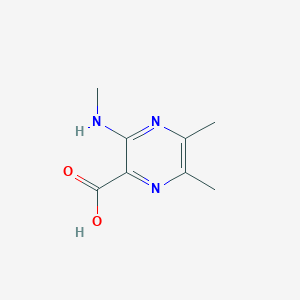
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)
